molecular formula C10H11F2NO2 B8179696 (R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid

(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid

Cat. No.: B8179696
M. Wt: 215.20 g/mol
InChI Key: AFVGCJVDUOPQPA-MRVPVSSYSA-N
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Description

(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is a fluorinated non-proteinogenic amino acid featuring a chiral center at the second carbon (R-configuration) and a 2,3-difluorophenyl substituent at the fourth carbon. The 2,3-difluoro substitution on the phenyl ring introduces steric and electronic effects that may influence receptor binding, metabolic stability, and solubility compared to non-fluorinated analogs .

Properties

IUPAC Name

(2R)-2-amino-4-(2,3-difluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVGCJVDUOPQPA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The synthetic route may involve the following steps:

    Formation of the difluorophenyl intermediate:

    Coupling with a butyric acid derivative: The difluorophenyl intermediate is then coupled with a butyric acid derivative using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Introduction of the amino group:

Industrial Production Methods

Industrial production of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is a crucial intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific enzymes or receptors. Its fluorinated structure enhances the pharmacological properties of drug candidates, making it valuable in pharmaceutical research. Notably, it plays a role in synthesizing sitagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for treating type 2 diabetes. The compound's ability to modulate enzyme activity contributes to its therapeutic efficacy by improving insulin secretion and lowering glucagon release .

Peptide Synthesis

Building Block in Organic Synthesis
This compound serves as a versatile building block in solid-phase peptide synthesis. Its incorporation into peptide chains allows for the development of complex and biologically active molecules. The presence of fluorine atoms can influence the conformation and stability of peptides, making them more effective in biological applications .

Bioconjugation

Targeted Drug Delivery Systems
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group associated with this compound facilitates selective reactions in bioconjugation processes. This capability is essential for creating targeted drug delivery systems and diagnostic agents. By enabling the attachment of various biomolecules to therapeutic agents, it enhances the specificity and effectiveness of treatments .

Neuroscience Research

Investigating Neurotransmitter Systems
this compound has applications in neuroscience research, particularly in studying neurotransmitter systems. Its ability to interact with neurotransmitter receptors provides insights into neurological pathways and potential treatments for neurodegenerative diseases. This research can lead to the development of novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryIntermediate in drug synthesis (e.g., sitagliptin) with enhanced pharmacological properties
Peptide SynthesisBuilding block for complex peptides; influences stability and activity
BioconjugationFacilitates targeted delivery systems through selective reactions
Neuroscience ResearchAids in understanding neurotransmitter systems and potential treatments for neurodegenerative diseases

Mechanism of Action

The mechanism of action of ®-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may act on pathways involving neurotransmitters, enzymes, or other biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Substituent Position and Fluorination Patterns

The target compound is distinguished by its 2,3-difluoro-phenyl group. Key structural analogs include:

Compound Name Fluorine Substituents Chiral Center Additional Features Reference
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid 2,4,5-trifluoro R-configuration Longer carbon chain (C4 vs. C3)
(S)-2-(4-fluoro-phenyl)-3-methylbutyric acid 4-fluoro S-configuration Methyl branch at C3
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid 2,4,5-trifluoro R-configuration Boc-protected amine

Key Observations :

  • Increased fluorination (e.g., 2,4,5-trifluoro in ) enhances lipophilicity but may reduce aqueous solubility.
  • Boc protection () improves stability during synthesis but requires deprotection for biological activity.

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Formula Molecular Weight Solubility (Predicted)
(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid C₁₀H₁₁F₂NO₂ 215.20 g/mol Moderate (polar solvents)
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid C₁₀H₁₀F₃NO₂ 241.19 g/mol Low (high lipophilicity)
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid C₁₅H₁₈F₃NO₄ 333.31 g/mol Low (non-polar solvents)

Notes:

  • The Boc-protected derivative () has significantly higher molecular weight, reducing membrane permeability.
  • Fluorine atoms at ortho positions (2,3-difluoro) increase dipole moments compared to para substitutions (e.g., ).

Commercial Availability and Pricing

Data from for the trifluoro analog:

Quantity Price (EUR)
100 mg 37.00
1 g 112.00
10 g 476.00

The target compound’s absence from commercial catalogs suggests higher synthesis complexity or niche applications.

Biological Activity

(R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group, which enhances its binding affinity to various biological targets. The fluorine atoms in the structure are known to influence the compound's interaction with enzymes and receptors, potentially modulating their activity.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, impacting metabolic pathways.
  • Neurotransmitter Pathways : It is suggested that this compound interacts with neurotransmitter systems, which could be relevant in neuropharmacology.

1. Therapeutic Potential

Research indicates that this compound could serve as a precursor for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, which are crucial in treating type 2 diabetes. DPP-4 inhibitors enhance incretin levels, leading to improved glucose homeostasis .

2. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Inhibition Studies : A study demonstrated that structural analogs of this compound showed significant inhibitory effects on kynureninase, an enzyme involved in tryptophan metabolism. The inhibition constant (K_i) was reported at 100 nM for certain analogs .
  • Anticancer Activity : Compounds structurally related to this compound have shown promising anticancer properties by targeting specific molecular pathways involved in cancer progression. This includes modulation of angiogenesis and cell signaling pathways .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameK_i (nM)Biological ActivityNotes
This compound100Kynureninase inhibitionPotential DPP-4 inhibitor
2-Amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acid100Kynureninase inhibitionStructural analog
Boc-(R)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid-DPP-4 inhibitor synthesisUsed in diabetes treatment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Amino-4-(2,3-difluoro-phenyl)-butyric acid, and what are their methodological advantages?

  • Answer : Two primary approaches are used:

  • Enzymatic synthesis : Nitrilase-catalyzed dynamic kinetic resolution (DKR) of nitrile precursors under mild conditions (pH 8, 20–40°C), achieving enantiomeric excess (ee) >99% . This method avoids harsh reagents and leverages stereoselective enzyme-substrate interactions.
  • Chemical resolution : Chiral auxiliary-mediated synthesis followed by HPLC separation of enantiomers using columns like Chiralpak® AD-H, as demonstrated for structurally similar D-methionine derivatives .
    • Key Data : Enzymatic methods yield 85–95% conversion in 24 hours at 40°C .

Q. What analytical techniques are recommended to confirm the structure and enantiomeric purity of this compound?

  • Answer :

  • HPLC : Use chiral stationary phases (e.g., Crownpak® CR-I) with UV detection at 210 nm to resolve (R)- and (S)-enantiomers .
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR validate substitution patterns on the phenyl ring and α-carbon stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 230.0824) .

Q. What are the solubility and stability considerations for handling this compound in aqueous buffers?

  • Answer : The compound is sparingly soluble in water (<1 mg/mL at pH 7) but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability tests show no degradation at 4°C for 72 hours in pH 7.4 PBS buffer. For long-term storage, lyophilize and store at -20°C under nitrogen .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Answer : Implement multi-enzyme cascades (e.g., nitrilase with amidase) to suppress racemization. For example, a dual-enzyme system achieves >99% ee by hydrolyzing nitriles to acids while recycling byproducts . Kinetic modeling suggests optimizing substrate feeding rates to minimize intermediate accumulation .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding affinities)?

  • Answer :

  • Control stereochemical purity : Contaminating (S)-enantiomers (even 1%) can skew results. Re-evaluate activity using HPLC-purified samples .
  • Standardize assays : Use cell lines expressing homogeneous receptor subtypes (e.g., mGluR5 for glutamate analogs) to reduce variability .
  • Cross-validate with structural analogs : Compare data with 3,5-difluoro-substituted benzoic acid derivatives, which show predictable SAR trends in receptor binding .

Q. What is the hypothesized mechanism of action for this compound in modulating glutamate receptors?

  • Answer : The compound acts as a competitive antagonist at metabotropic glutamate receptors (mGluRs), mimicking (R)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (Homo-AMPA). Docking studies suggest the 2,3-difluoro-phenyl group enhances hydrophobic interactions with the receptor’s allosteric pocket, while the α-amino acid moiety binds conserved residues in the orthosteric site .

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